molecular formula C16H17F5N2O2S B054509 Thiazopyr CAS No. 117718-60-2

Thiazopyr

Cat. No.: B054509
CAS No.: 117718-60-2
M. Wt: 396.4 g/mol
InChI Key: YIJZJEYQBAAWRJ-UHFFFAOYSA-N
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Description

Thiazopyr, also known as mandate or mon 13200, belongs to the class of organic compounds known as pyridinecarboxylic acids. Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a potentially toxic compound.

Scientific Research Applications

  • Biotransformation and Metabolism in Animals : Thiazopyr is rapidly and extensively metabolized, primarily in the thiazoline ring, by rat liver enzymes. The sulfur atom in the thiazoline ring is sequentially oxidized to sulfoxide and sulfone metabolites. Carbon atoms in the ring also undergo oxidation, leading to the opening of the thiazoline ring. This indicates the potential for extensive in vivo metabolism of this compound (Feng, Solsten, & Mcclanahan, 1994).

  • Impact on Thyroid Function in Rats : this compound has been observed to increase the incidence of thyroid follicular-cell tumors in male rats, though it's not genotoxic and does not appear to pose a carcinogenic hazard to humans. Its effect on the rat thyroid gland is due to enhanced metabolism of thyroxin leading to hormone imbalance (Dellarco, Mcgregor, Berry, Cohen, & Boobis, 2006).

  • Polarographic Analysis : A differential pulse polarographic method has been developed for determining this compound in fruit juice and soil samples, with good accuracy and precision. This method helps in analyzing the presence of this compound in environmental samples (Mercan & İnam, 2008).

  • Metabolism in Crop Metabolites : Studies on the in vitro metabolism of this compound crop metabolites in animals have shown that ester crop metabolites are extensively metabolized to products observed during in vivo rat metabolism studies. Acidic crop metabolites, due to their water solubility and high polarity, were not metabolized (Mcclanahan, Solsten, Feng, & Logusch, 1995).

  • Engineering Plant Resistance : Plants have been engineered to confer resistance to this compound via an esterase deactivation mechanism. This transformation to its monoacid metabolite results in the loss of herbicidal activity, demonstrating a method to develop this compound-resistant crops (Feng, Ruff, Rangwala, & Rao, 1997).

  • This compound-induced Thyroid Effects : this compound has been shown to cause thyroid effects in male Sprague-Dawley rats, such as depression in circulating levels of T4 and increases in TSH levels. These changes were reversible upon removal of this compound from the diet, indicating a hormonally mediated process for the development of thyroid follicular cell tumors at high doses (Hotz, Wilson, Thake, Roloff, Capen, Kronenberg, & Brewster, 1997).

  • Residue Analysis in Soil and Plants : A method for determining this compound residues in soil and plants has been developed, using gas chromatography with nitrogen-phosphorus detection and confirmation by gas chromatography-mass spectrometry. This method has high accuracy for detecting low levels of this compound in environmental samples (Pe´rez, Sa´nchez-Brunete, & Tadeo, 1997).

Safety and Hazards

Thiazopyr is classified as toxic to aquatic life with long-lasting effects . It’s also noted that this compound caused a marked depression in circulating levels of T4 as soon as 7 days after commencement .

Mechanism of Action

Target of Action

Thiazopyr is a herbicide that primarily targets the cell division process in plants . It specifically interacts with the Transient Receptor Potential Cation Channel Subfamily A Member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .

Mode of Action

This compound inhibits cell division by disrupting spindle microtubule formation . This disruption leads to root growth inhibition and swelling in meristematic regions . It may also cause swollen hypocotyls or internodes .

Biochemical Pathways

This compound exerts its effect on the rat thyroid gland secondary to enhanced metabolism of thyroxin leading to hormone imbalance . This imbalance is due to the increased elimination of thyroid T4, primarily via increased hepatic conjugation by T4-UDPGT, resulting in decreased serum T4 . This decrease in T4 levels leads to an increase in TSH levels . The sustained increase in TSH by this compound appears responsible for the stimulation of the thyroid follicular cells resulting in follicular cell hypertrophy, hyperplasia, and ultimately neoplasia .

Pharmacokinetics

It is known that this compound is hydrolyzed in vitro to its corresponding acid by rabbit and porcine liver esterases . This biotransformation of this compound to the acid is considered a critical pathway of metabolism in animals and plants .

Result of Action

The result of this compound’s action is the inhibition of cell division, leading to root growth inhibition and swelling in meristematic regions . In addition, it can cause swollen hypocotyls or internodes . In the long term, it can lead to the development of thyroid follicular cell tumors in male rats .

Action Environment

This compound is used as a pre-emergence control of annual grass and some broad-leaved weeds in tree fruit, vines, citrus, sugar cane, pineapples, alfalfa, and forestry . The effectiveness of this compound can be influenced by environmental factors such as temperature and soil conditions.

Biochemical Analysis

Cellular Effects

Thiazopyr exerts profound effects on various types of cells and cellular processes. In plant cells, it disrupts the normal function of microtubules, leading to abnormal cell division and growth. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the formation of bulbous cells with thickened, globular nuclei, which are characteristic of cells treated with herbicides that affect microtubules . These cellular changes ultimately result in the death of the targeted weed cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has a half-life ranging from 12 to 14 days in field conditions, indicating minimal potential for carryover injury to sensitive rotational crops . Under controlled conditions, the dissipation of this compound is slower, with half-lives of 133 and 43 days at 15 and 30 degrees Celsius, respectively . This suggests that microbial degradation is an important mechanism in this compound dissipation, but other loss mechanisms also play a role. Long-term effects on cellular function have been observed, with this compound causing persistent disruption of cell division and growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular processes. Studies have shown that this compound can cause injury to crops like soybeans at certain dosages, indicating its potential for toxicity at higher concentrations . It is important to determine the threshold effects and safe dosage levels to minimize adverse effects in agricultural applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by microbial degradation in soil, which plays a significant role in its dissipation . The metabolic pathways of this compound involve its conversion to various metabolites, which may have different levels of activity and toxicity. Understanding these pathways is crucial for assessing the environmental impact and safety of this compound in agricultural settings.

Properties

IUPAC Name

methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5N2O2S/c1-7(2)6-8-9(15(24)25-3)11(13(17)18)23-12(16(19,20)21)10(8)14-22-4-5-26-14/h7,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJZJEYQBAAWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)F)C(F)(F)F)C2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032488
Record name Thiazopyr
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Molecular Weight

396.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light orange solid; [Merck Index] Light tan solid with an odor of sulfur; [HSDB] Light tan crystalline solid; [MSDSonline]
Record name Thiazopyr
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Solubility

In organic solvents at 20 °C (g/100 ml): methanol = 28.7; hexane = 3.06, In water, 2.5 mg/l @ 20 °C
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Density

1.3777 g/ml @ 25 °C
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Vapor Pressure

0.00000225 [mmHg], 2.25X10-6 mm Hg @ 25 °C
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Mechanism of Action

Mode of action: Inhibits cell division by disrupting spindle microtubule formation.
Record name THIAZOPYR
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Color/Form

Light tan granular solid, Light tan crystalline solid

CAS No.

117718-60-2
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Record name Thiazopyr
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Record name 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester
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Melting Point

77.3-79.1 °C
Record name THIAZOPYR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does thiazopyr work as a herbicide?

A1: this compound disrupts cell division by inhibiting microtubule assembly in plants. [] This disruption prevents the formation of mitotic spindles, essential for cell division, ultimately leading to plant death. []

Q2: Does this compound affect established plants?

A3: this compound primarily acts as a pre-emergent herbicide, targeting germinating seeds and seedlings. It generally has limited effects on established plants. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H15F5N4O2S, and its molecular weight is 410.37 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A5: Yes, various analytical methods are employed for this compound characterization and quantification, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and differential pulse polarography. [, , ]

Q5: Does the addition of organic matter to soil influence this compound degradation?

A7: Research suggests that the addition of fresh compost can significantly decrease the degradation rate of this compound, while compost mineralized in the field has a smaller influence. []

Q6: Are there any computational models for predicting this compound activity?

A6: While specific QSAR models for this compound are not extensively discussed in the provided literature, computational methods could be employed to explore the relationship between its structure and herbicidal activity.

Q7: How does the ester group in this compound contribute to its activity?

A9: Studies suggest that the metabolic deactivation of this compound involves the hydrolysis of its ester group to a less active carboxylic acid metabolite. [, ] This suggests the importance of the ester group for its herbicidal activity.

Q8: What formulation strategies are employed to enhance this compound efficacy?

A10: this compound is often formulated as granules (e.g., Visor 2.5G) for soil application. [] These formulations allow for better soil penetration and release, maximizing its pre-emergent activity.

Q9: What are the environmental concerns associated with this compound use?

A11: While this compound is considered relatively safe for mammals and birds, it can have adverse effects on aquatic organisms. [] Its potential to leach into groundwater is a concern, and monitoring programs have been established in regions where it is extensively used. []

Q10: Are there any regulations regarding the use and disposal of this compound?

A10: Yes, various regulatory agencies, including the U.S. Environmental Protection Agency (EPA), have established guidelines for the safe use, handling, and disposal of this compound to minimize its environmental impact.

Q11: How is the efficacy of this compound evaluated?

A13: The efficacy of this compound is primarily assessed through greenhouse and field trials. These studies involve evaluating its impact on weed control, crop safety, and potential for carryover effects on subsequent crops. [, , , , ]

Q12: Are there any known cases of weed resistance to this compound?

A12: While specific cases of resistance are not discussed in the provided literature, continuous use of any herbicide can potentially lead to the development of resistance in weed populations.

Q13: What analytical methods are used to detect and quantify this compound residues in environmental samples?

A16: Common techniques include gas chromatography with nitrogen-phosphorus detection (GC-NPD) and gas chromatography-mass spectrometry (GC-MS) for analyzing this compound residues in soil and plant tissues. [, ]

Q14: What are the primary routes of this compound degradation in the environment?

A18: Microbial degradation plays a significant role in breaking down this compound in soil. [] Other factors influencing degradation include temperature and soil moisture.

Q15: How does the solubility of this compound affect its herbicidal activity?

A19: this compound has low water solubility, which contributes to its longer persistence in soil and its ability to be taken up by plant roots. []

Q16: How are analytical methods for this compound validated?

A20: Validation typically involves assessing parameters like accuracy, precision, specificity, linearity, and the limit of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. [, ]

Q17: Is this compound biodegradable?

A21: Yes, this compound undergoes biodegradation in the environment, primarily mediated by soil microorganisms. [] The rate of degradation is influenced by factors like temperature, moisture, and soil type.

Q18: What are some alternative weed control methods to this compound application?

A22: Alternatives include cultural practices (crop rotation, cover cropping), mechanical weed control, and the use of other herbicides with different modes of action. [] Integrated weed management strategies often combine different approaches for sustainable and effective weed control.

Q19: What research infrastructure is essential for studying herbicides like this compound?

A19: Key resources include controlled environment growth chambers, analytical chemistry laboratories equipped for residue analysis (GC-MS, HPLC), and field research stations for conducting efficacy trials under various environmental conditions.

Q20: When was this compound introduced as a herbicide?

A24: this compound was first registered as a herbicide in the United States in the early 1990s. [] Its introduction provided a new option for pre-emergent weed control in various crops, including cotton and citrus.

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